Home > Products > Building Blocks P9210 > 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one - 952182-88-6

4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Catalog Number: EVT-1661623
CAS Number: 952182-88-6
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This particular derivative has been investigated in scientific research primarily for its potential as an aldose reductase inhibitor []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in the development of diabetic complications. Inhibiting this enzyme is a strategy for developing drugs to treat these complications.

Molecular Structure Analysis

The molecular structure of a closely related compound, 3-(1,3-diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, has been characterized using X-ray crystallography []. This analysis revealed that the isoxazolo[3,4-d]pyridazin ring system is planar, and the N-bonded phenyl group is inclined to this plane. While this provides insight into the general structural features of isoxazolo[3,4-d]pyridazin-7(6H)-ones, further studies are needed to elucidate the specific structural features of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one as an aldose reductase inhibitor has been investigated []. The study suggests that this compound might interact with the enzyme in a similar manner to the known inhibitor Sorbinil. Molecular modeling studies were used to compare the potential interactions of both compounds with the enzyme.

Applications

The primary application of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one explored in the provided research is its potential as an aldose reductase inhibitor []. This application stems from the compound's ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The research highlighted that incorporating a phenyl group with an electron-withdrawing substituent at position 6 of the isoxazolo[3,4-d]pyridazin-7(6H)-one structure, like the 4-methoxyphenyl group in this case, can enhance its inhibitory activity.

Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one (2)

  • Compound Description: This compound serves as a fundamental structural scaffold for developing novel aldose reductase inhibitors [].

5-Acetyl-4-amino-(4-nitro)-6-substituted-3(2H)pyridazinones (3, 4)

  • Compound Description: These compounds, derived by opening the isoxazole ring of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one, were investigated as potential aldose reductase inhibitors [].

5,6-Dihydrobenzo[h]cinnolin-3(2H)one-2 acetic acids (1)

  • Compound Description: These compounds served as the initial lead structures for developing aldose reductase inhibitors, prompting the exploration of the simplified isoxazolo[3,4-d]pyridazin-7-(6H)-one scaffold [].
  • Compound Description: This compound exhibited potent aldose reductase inhibitory activity, comparable to the known inhibitor Sorbinil [].

3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of pyridazin-3(2H)-one derivatives, which are selective inhibitors of phosphodiesterase 4 (PDE4) [].

Properties

CAS Number

952182-88-6

Product Name

4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

IUPAC Name

4-(4-methoxyphenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16)

InChI Key

AVSDLKCPVLCUBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.